![molecular formula C10H15FO4 B13174449 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid is a synthetic organic compound with the molecular formula C10H15FO4 and a molecular weight of 218.22 g/mol This compound is characterized by a spirocyclic structure, which includes a 1,4-dioxaspiro[45]decane ring system and a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the fluoroacetic acid group. One common method involves the use of 2-acetylcyclohexanone as a starting material, which undergoes ethylene ketal formation, hydrazone formation, and iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to palladium-catalyzed aminocarbonylation to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions, particularly those involving fluoroacetate metabolism.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoroacetic acid moiety can inhibit enzymes involved in the citric acid cycle, leading to the accumulation of citrate and disruption of cellular metabolism. This inhibition is primarily due to the formation of fluorocitrate, which binds to aconitase and prevents the conversion of citrate to isocitrate .
Comparison with Similar Compounds
Similar Compounds
(1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid: This compound shares the spirocyclic structure but has a boronic acid group instead of a fluoroacetic acid moiety.
Carbamic acid, N-[2-(1,4-dioxaspiro[4.5]dec-8-yl)ethyl]-, 1,1-dimethylethyl ester: Another similar compound with a carbamic acid group.
Uniqueness
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving enzyme inhibition and metabolic pathways.
Properties
Molecular Formula |
C10H15FO4 |
|---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H15FO4/c11-8(9(12)13)7-1-3-10(4-2-7)14-5-6-15-10/h7-8H,1-6H2,(H,12,13) |
InChI Key |
UKHTVDSWJYCUTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(C(=O)O)F)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
![2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)

![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
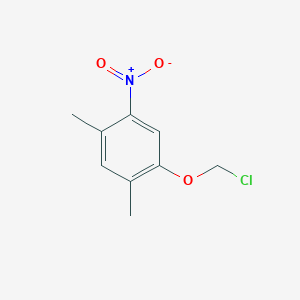
![Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13174394.png)
![1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one](/img/structure/B13174415.png)
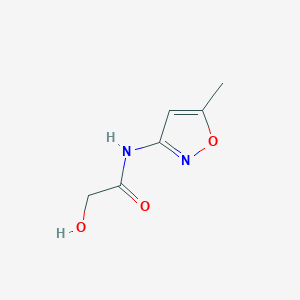
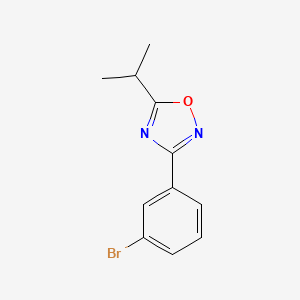
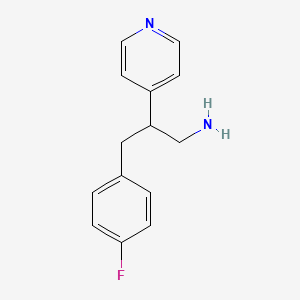
![1-[1-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13174436.png)
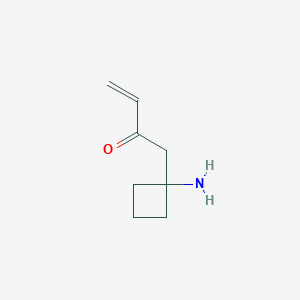
![6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13174447.png)
